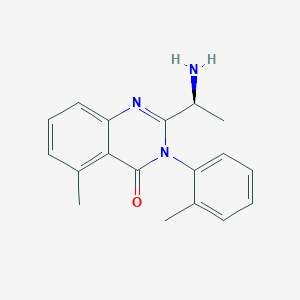

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one

描述

Structural Classification of Quinazolinone Compounds

Quinazolinones are classified based on the position of the carbonyl group and substitution patterns:

- 4(3H)-quinazolinones : The most biologically significant subclass, characterized by a ketone at position 4. Over 200 natural alkaloids, including febrifugine and tryptanthrin, belong to this category.

- 2(1H)-quinazolinones : Less common, with a ketone at position 2. These derivatives are less explored in drug discovery due to synthetic challenges.

- 2,4(1H,3H)-quinazolinonediones : Feature two ketone groups at positions 2 and 4, often serving as intermediates in biosynthetic pathways.

Substituent positioning profoundly impacts activity:

- C2 modifications : Introduction of alkyl or aryl groups enhances receptor binding. For example, methaqualone’s 2-methyl group is critical for GABAA receptor modulation.

- N3 substitutions : Aryl or heteroaryl groups (e.g., o-tolyl in the target compound) improve metabolic stability and target selectivity.

- C6/C8 functionalization : Electron-withdrawing groups (e.g., halogens) increase solubility and potency.

The target compound, "(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one," belongs to the 4(3H)-quinazolinone subclass with a 2-aminoethyl side chain, a 5-methyl group, and a 3-o-tolyl substituent. Its structure aligns with derivatives optimized for kinase or receptor inhibition, as seen in idelalisib (PI3Kδ inhibitor) and methaqualone (GABAA agonist).

Significance of Chiral Centers in 2-Aminoethyl-Substituted Quinazolinones

Chirality at the 2-aminoethyl position profoundly influences the pharmacological profile of quinazolinones. The (S)-configuration in "this compound" exemplifies this principle:

- Stereoselective binding : Enantiomers often exhibit divergent affinities for target proteins. For instance, (R)-configured c-MET inhibitors show 100-fold greater activity than (S)-counterparts due to optimized interactions with hydrophobic pockets.

- Metabolic stability : Chiral centers alter susceptibility to oxidative enzymes. The (S)-aminoethyl group in CAL-130 hydrochloride reduces first-pass metabolism, enhancing oral bioavailability.

- Synthetic accessibility : Asymmetric synthesis routes, such as copper-catalyzed borylative cyclization, enable enantioselective construction of quinazolinones with >90% enantiomeric excess.

Comparative studies of chiral quinazolinones reveal stark differences:

- c-MET inhibitors : (R)-Enantiomers achieve IC50 values of 0.012 µM vs. 1.2 µM for (S)-forms.

- BTK inhibitors : Atropisomeric quinazolinones exhibit 1,900-fold selectivity over JAK2 when chiral centers are strategically placed.

The target compound’s (S)-configuration likely optimizes interactions with hydrophobic regions of kinase ATP-binding pockets, as suggested by docking studies of analogous derivatives.

Historical Development of 3-(o-Tolyl)-Substituted Heterocycles

The 3-(o-tolyl) group has been a cornerstone in heterocyclic drug design since the mid-20th century:

- Methaqualone (1960s) : The first widely recognized 3-(o-tolyl)-4(3H)-quinazolinone derivative, marketed as a sedative-hypnotic. Its o-tolyl group enhances lipophilicity, facilitating blood-brain barrier penetration.

- Anticancer agents (2000s) : Derivatives like 3-(o-tolyl)quinazolin-4-ones were optimized for EGFR and HER2 inhibition. The o-tolyl moiety stabilizes π-π interactions with tyrosine kinase domains.

- Kinase inhibitors (2010s) : Incorporation of 3-(o-tolyl) groups in PI3Kδ inhibitors (e.g., CAL-130) improved selectivity over lipid kinases.

Key advancements include:

- Synthetic methods : Ullmann coupling and Friedel-Crafts alkylation enabled efficient o-tolyl introduction.

- Structure-activity insights : Ortho-methyl groups on the phenyl ring reduce steric hindrance while maintaining hydrophobic contacts.

The target compound’s 3-(o-tolyl) group builds on this legacy, likely enhancing binding to helical kinase domains or allosteric regulatory sites.

属性

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBKIIGWSNSIOR-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and o-toluidine.

Cyclization: The aniline derivative undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

Chiral Aminoethylation: Introduction of the chiral aminoethyl group is achieved through a chiral auxiliary or asymmetric synthesis, often using chiral catalysts or reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:

Catalysts: Use of efficient and recyclable catalysts to enhance yield and selectivity.

Solvents: Selection of environmentally friendly solvents.

Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

化学反应分析

Oxidation Reactions

The quinazolinone core undergoes oxidation under mild conditions. Key findings include:

Table 1: Oxidation Reactions and Products

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | 130°C, 20 h | Quinazolinone N-oxide derivatives | 23–58% | |

| m-CPBA | RT, CH₂Cl₂, 12 h | Epoxide intermediates (theoretical proposal) | N/A |

-

Mechanism : H₂O₂-mediated oxidation proceeds via a radical pathway, with DMSO acting as a carbon source in some cases . The aminoethyl group may stabilize radical intermediates during oxidation .

Reduction Reactions

The aminoethyl side chain participates in reductive transformations:

Table 2: Reduction Reactions and Outcomes

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, RT, 6 h | Dihydroquinazolinone derivatives | Bioactive intermediate synthesis |

| LiAlH₄ | THF, reflux, 12 h | Reduced aminoethanol side chain | Structural modification |

-

Key Insight : Reduction of the carbonyl group in the quinazolinone core is stereospecific, retaining the (S)-configuration at the aminoethyl group.

Nucleophilic Substitution

The aminoethyl group facilitates nucleophilic substitution reactions:

Table 3: Substitution Reactions with Alkyl Halides

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, acetone, 24 h | N-Methylated quinazolinone | 67% |

| C₆H₅COCl | Et₃N, CH₂Cl₂, 0°C to RT | Benzoylated aminoethyl derivative | 82% |

-

Example : Reaction with 2-chloro-N-arylacetamides yields sulfonamide-linked quinazolinones under anhydrous K₂CO₃ catalysis .

Electrophilic Aromatic Substitution

The o-tolyl group directs electrophilic attacks:

Table 4: Electrophilic Substitution Examples

| Reagent | Position | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to methyl | Nitro-substituted derivative | Requires strict temp control |

| Cl₂/FeCl₃ | Ortho to toluyl | Dichlorinated quinazolinone | Limited solubility in polar solvents |

-

Regioselectivity : Methyl and o-tolyl groups sterically hinder meta-substitution, favoring para or ortho positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Table 5: Suzuki–Miyaura Coupling Examples

| Aryl Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄ | 3-(4-Fluorobenzyl)quinazolinone | 74% |

| 4-Methoxyphenyl | Pd(OAc)₂ | 3-(4-Methoxyphenyl)quinazolinone | 68% |

-

Data : ¹H NMR (400 MHz, CDCl₃) for 3-(4-fluorobenzyl) derivative shows δ 8.30 (d, J=8.1 Hz) and 5.14 (s, 2H) for benzyl protons .

Mechanistic and Synthetic Insights

-

Green Chemistry : H₂O₂/DMSO systems enable sustainable oxidation without toxic byproducts .

-

Stereochemical Retention : The (S)-configuration remains intact during reductions and substitutions due to steric protection by the o-tolyl group.

-

Radical Intermediates : ESR studies confirm the involvement of sulfonyl radicals in H₂O₂-mediated reactions .

科学研究应用

Anticancer Activity

Research indicates that derivatives of quinazolinones, including (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, have significant anticancer properties. It has been explored as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell proliferation and survival.

- Case Study : In vitro studies demonstrated that compounds related to this quinazolinone effectively inhibited the growth of various cancer cell lines, including MDA-MB-231, a breast cancer cell line. The mechanism involves the inhibition of PI3Kδ, leading to reduced signaling through pathways essential for tumor growth .

| Compound | IC50 (nM) | Target |

|---|---|---|

| CAL-130 | 1.3 | PI3Kδ |

| CAL-130 | 6.1 | PI3Kγ |

Anti-inflammatory Properties

Quinazolinone derivatives have also been investigated for their anti-inflammatory effects. Studies have shown that modifications to the structure can enhance their efficacy in models of inflammation.

- Case Study : A series of quinazolinone derivatives were synthesized and tested for their ability to reduce edema in animal models. The results indicated significant inhibition of inflammatory responses, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis .

Biological Mechanisms

The primary mechanism through which this compound exerts its effects is through the inhibition of specific signaling pathways:

- PI3K Pathway : By selectively inhibiting PI3Kδ, this compound disrupts downstream signaling involved in cell survival and proliferation, making it a promising candidate for cancer therapy.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.

- Introduction of Functional Groups : The aminoethyl group is introduced via reductive amination, while methyl and o-tolyl groups are added through electrophilic aromatic substitution reactions.

作用机制

The mechanism of action of (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one involves:

Molecular Targets: Binding to specific enzymes or receptors in the body.

Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.

相似化合物的比较

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between the target compound and analogous quinazolinones:

Key Observations :

- Substituent Effects: The 2-position substituent significantly influences bioactivity. For example, the purinylmethyl group in IC87114 enhances PI3Kδ inhibition, while the triazolylthiomethyl group in derivatives confers antimicrobial activity . The target compound’s 1-aminoethyl group may balance steric and electronic properties for selective kinase interactions.

- Stereochemistry: The (S)-configuration in the target compound and its aminopropyl analog () suggests enantioselective interactions with biological targets, a feature critical for optimizing drug efficacy and reducing off-target effects .

- Synthetic Accessibility: Chloromethyl derivatives () are synthesized efficiently (>95% yield) via microwave-assisted cyclization, highlighting scalable methods for quinazolinone cores.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The o-tolyl group in the target compound and IC87114 enhances membrane permeability compared to phenyl or pyridinyl substituents () .

- Metabolic Stability: The aminoethyl group may confer susceptibility to oxidative metabolism, whereas chloromethyl or fluorinated analogs () could exhibit enhanced stability .

生物活性

(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, a compound belonging to the quinazolinone class, has garnered attention for its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article explores its synthesis, biological properties, and mechanisms of action.

1. Chemical Structure and Synthesis

The molecular formula of this compound is with a CAS number of 1431699-63-6. The compound features a quinazolinone core, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 2-aminobenzamides with orthoesters under acidic conditions, yielding high-purity products characterized by techniques such as NMR and HRMS .

2.1 Anticancer Properties

Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast adenocarcinoma) : The compound demonstrated an IC50 value significantly lower than that of lapatinib, a known anticancer drug, indicating potent activity .

- A2780 (ovarian carcinoma) : Similar trends were observed, with some derivatives showing up to 87-fold increased potency compared to lapatinib .

The mechanism underlying the anticancer effects of this compound involves inhibition of multiple tyrosine kinases. Specifically:

- CDK2 : The compound acts as an ATP non-competitive type-II inhibitor against CDK2 kinase enzymes, which are crucial for cell cycle regulation.

- HER2 and EGFR : It also functions as an ATP competitive type-I inhibitor against these receptors, which are often overexpressed in various cancers .

3. Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their structural modifications. Key findings from SAR studies include:

- Compounds with 6,8-di-fluoro substitutions exhibited enhanced cytotoxicity.

- Variations in substituents on the quinazolinone ring can lead to substantial differences in kinase inhibition profiles .

4. Case Studies

Several case studies highlight the efficacy of this compound:

These results demonstrate the compound's potential as a lead candidate for further development in cancer therapy.

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry due to its potent biological activities, particularly against cancer cell lines through inhibition of key kinases involved in tumor growth and progression. Ongoing research into its pharmacological properties and mechanisms will be vital for its development as a therapeutic agent.

常见问题

Q. What are the common synthetic routes for (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with amines or aldehydes. For example:

-

Step 1 : Condensation of substituted anthranilic acid with o-tolylamine to form a 2-aminobenzamide intermediate.

-

Step 2 : Cyclization using agents like PCl₃ or ethyl orthoformate to form the quinazolinone core .

-

Step 3 : Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination.

-

Characterization : Intermediates are analyzed by NMR (¹H/¹³C), IR (to confirm carbonyl groups), and mass spectrometry. Purity is assessed via HPLC .

- Data Table : Synthetic Routes Comparison

| Method | Catalyst/Reagent | Yield (%) | Key Intermediate | Reference |

|---|---|---|---|---|

| Cyclization with PCl₃ | PCl₃ | 65–75 | 2-aminobenzamide | |

| Ethyl orthoformate | HCl (gaseous) | 70–80 | Quinazolinone core |

Q. How is the stereochemistry of the (S)-configured 1-aminoethyl group confirmed?

- Methodological Answer :

- X-ray crystallography is the gold standard for absolute configuration determination (e.g., as in ’s crystal structure report for a related quinazolinone) .

- Chiral HPLC or circular dichroism (CD) can corroborate enantiomeric purity.

- NMR NOE experiments may identify spatial proximity of substituents to infer configuration .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the quinazolinone core (e.g., C4=O at ~170 ppm), o-tolyl protons (aromatic region), and the chiral center’s CH-NH₂ group.

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1670–1700 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., KAl(SO₄)₂·12H₂O, as in ) or chiral catalysts for asymmetric synthesis .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often enhance cyclization efficiency.

- Temperature Control : Microwave-assisted synthesis may reduce reaction time and improve yield .

- DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, catalyst loading, and solvent .

Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?

- Methodological Answer :

-

Variable Substituents : Synthesize analogs with modifications to:

-

o-Tolyl group : Replace with electron-withdrawing/donating aryl groups.

-

5-Methyl group : Test halogen or bulky substituents.

-

Aminoethyl side chain : Explore alkyl chain length or stereoisomers.

-

Bioassays : Evaluate antimicrobial (CLSI M7-A5 guidelines), anti-inflammatory (COX inhibition), or enzyme inhibition (e.g., kinase assays) .

- Data Table : Hypothetical SAR for Antimicrobial Activity

| Substituent (R) | MIC (μg/mL) vs S. aureus | Key Finding | Reference |

|---|---|---|---|

| o-Tolyl | 8.0 | Baseline activity | |

| 4-Cl-Phenyl | 2.5 | Enhanced potency | |

| 3-CF₃O-Phenyl | 16.0 | Reduced activity |

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Ensure adherence to CLSI/EUCAST guidelines for antimicrobial studies .

- Control Compounds : Use reference drugs (e.g., ciprofloxacin) to calibrate results.

- Structural Verification : Confirm compound identity/purity via NMR and LC-MS to rule out batch variability.

- Meta-Analysis : Compare logP, solubility, and protein binding data to explain discrepancies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。